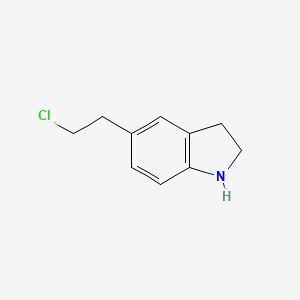

1H-Indole, 5-(2-chloroethyl)-2,3-dihydro-

Description

1H-Indole, 5-(2-chloroethyl)-2,3-dihydro-, with the CAS number 1378739-56-0, is a specific derivative of the indoline (B122111) heterocyclic system. bldpharm.combldpharm.com While detailed research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests its role as a valuable synthetic intermediate. The indoline core, substituted at the 5-position with a 2-chloroethyl group, presents reactive sites that can be exploited for the construction of more complex molecules.

| Property | Value |

| CAS Number | 1378739-56-0 |

| Molecular Formula | C10H12ClN |

| Molecular Weight | 181.66 g/mol |

| Synonyms | 5-(2-chloroethyl)indoline |

Indoline, also known as 2,3-dihydro-1H-indole, is an aromatic heterocyclic organic compound. guidechem.com Its structure consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, where the 2-3 bond of the parent indole (B1671886) molecule is saturated. guidechem.com This saturation imparts a degree of conformational flexibility to the five-membered ring that is absent in the fully aromatic indole.

The indoline nucleus is a common feature in a variety of natural products and synthetic compounds. The physicochemical properties of indoline derivatives can be significantly modulated by the nature and position of substituents on either the benzene or the heterocyclic ring. In the case of 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro-, the chloroethyl group at the 5-position is an alkylating agent, which can be a precursor for a variety of functional group transformations, making it a versatile building block in organic synthesis.

The 2,3-dihydroindole scaffold is considered a "privileged structure" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a basis for the design of novel therapeutic agents. The versatility of the indoline scaffold allows for the synthesis of diverse libraries of compounds for drug discovery. nih.gov

Indoline derivatives have been investigated for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects. sigmaaldrich.com For instance, certain 5-substituted-indolin-2-one derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. The synthetic accessibility and the ability to introduce a variety of substituents at different positions of the indoline ring make it an attractive starting point for the development of new drugs.

Academic and industrial research has extensively explored the bioactivity of indole and indoline derivatives. The indole nucleus is a fundamental component of the essential amino acid tryptophan and its metabolites, such as the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). This natural prevalence has inspired the synthesis and biological evaluation of a vast number of indole- and indoline-based compounds.

In recent years, research has focused on the development of indole derivatives as potent therapeutic agents for a variety of diseases. For example, some indole derivatives have shown promise as inhibitors of enzymes like protein kinases, which are crucial in cancer signaling pathways. nih.gov Furthermore, the unique electronic properties of the indole ring system have been exploited in the design of fluorescent probes for biological imaging. The continuous exploration of this chemical space promises to yield new compounds with significant therapeutic and diagnostic potential.

| Compound Class | Examples of Bioactivities |

| Indole Alkaloids | Antihypertensive, Antipsychotic |

| Synthetic Indole Derivatives | Anticancer, Antiviral, Anti-inflammatory |

| Indoline Derivatives | Neuroprotective, Antitumor |

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClN |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

5-(2-chloroethyl)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H12ClN/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7,12H,3-6H2 |

InChI Key |

MZBDGBYKLDQLEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)CCCl |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole, 5 2 Chloroethyl 2,3 Dihydro and Its Analogues

Direct Synthetic Routes to the 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- Core

Direct synthetic approaches aim to construct the 5-(2-chloroethyl)indoline molecule by forming the heterocyclic ring from acyclic or alternative cyclic precursors that already contain the necessary substituents or their precursors.

Precursor Compounds and Starting Materials

The synthesis of the target indoline (B122111) core often begins with precursors that already possess the C6-C2 framework of the final molecule. A common strategy involves the cyclization of substituted anilines. For instance, a plausible precursor is a derivative of 4-(2-hydroxyethyl)aniline. prepchem.com This starting material can be N-protected, followed by conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent (e.g., thionyl chloride). The resulting N-protected 4-(2-chloroethyl)aniline derivative can then be induced to cyclize.

Another significant pathway involves the reduction of the corresponding indole (B1671886), 5-(2-chloroethyl)indole. The synthesis of this indole precursor can be achieved through various established indole synthesis methods, such as the Fischer indole synthesis, starting from 4-(2-chloroethyl)phenylhydrazine.

Alternatively, the indoline ring can be constructed first, followed by the introduction of the desired substituent at the 5-position. This route would begin with indoline itself, which is commercially available or can be synthesized by the reduction of indole.

Reaction Conditions and Catalysis for 2,3-Dihydroindole Formation

The final step in forming the 2,3-dihydroindole (indoline) ring often involves either the reduction of an indole precursor or an intramolecular cyclization.

The reduction of the pyrrole (B145914) ring of a 5-substituted indole is a widely used method. This transformation can be accomplished under various conditions. A common approach is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). Another effective method involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide, in the presence of an acid like trifluoroacetic acid, which selectively reduces the indole to the corresponding indoline. google.com

Domino or cascade reactions provide an efficient route for constructing the indoline scaffold in a single pot. One such method involves a copper-catalyzed domino amidation/cyclization reaction. This process starts with a precursor like a substituted 2-iodophenethyl mesylate, which reacts with an amine or carbamate (B1207046) source. The initial intermolecular C-N bond formation is followed by an intramolecular nucleophilic substitution to close the five-membered ring, yielding the indoline product. nih.gov This strategy offers high efficiency and can be adapted for the synthesis of specifically substituted indolines, provided the correct starting materials are used.

Regioselective Synthesis Strategies for 5-Substituted 2,3-Dihydroindoles

Achieving regioselective substitution at the C-5 position of the indoline ring is crucial for the synthesis of the target compound. The most straightforward strategy is to begin with a starting material that already contains the desired substituent or its precursor at the para-position of an aniline (B41778) derivative.

When starting with the parent indoline ring, regioselectivity is controlled by the directing effects of substituents on the nitrogen atom. Protection of the indoline nitrogen with an acetyl group (forming 1-acetylindoline) directs electrophilic substitution primarily to the C-5 position due to the para-directing nature of the acylamino group. This principle is demonstrated in the synthesis of 5-chloroindoline, where 1-acetylindoline (B31821) is chlorinated to yield 1-acetyl-5-chloroindoline, which is subsequently deprotected. google.com Similarly, treatment of 1-acetylindoline with chlorosulfuric acid leads to the formation of 1-acetylindoline-5-sulfochloride in good yield. nih.gov

This N-acetylation strategy could be adapted to introduce the chloroethyl group. For example, a Friedel-Crafts acylation of 1-acetylindoline with chloroacetyl chloride would yield 1-acetyl-5-(chloroacetyl)indoline. The ketone could then be reduced to a hydroxyl group, followed by chlorination, or reduced directly to a methylene (B1212753) group to form the desired side chain.

Synthesis of Closely Related 2,3-Dihydroindole Derivatives with 2-Chloroethyl Moieties

The synthesis of analogues, particularly those based on the oxindole (B195798) (indolin-2-one) core, provides valuable insights and alternative routes to related structures.

Derivatization of 5-(2-Chloroethyl)indolin-2-one (Oxindole) Core Structures

A key intermediate for many related compounds is 6-chloro-5-(2-chloroethyl)indolin-2-one. This oxindole serves as a versatile scaffold for further elaboration. The chloroethyl group at the C-5 position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities.

In one reported synthesis, 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one was reacted with a series of cyclic secondary amines in a simple SN2 reaction. This reaction typically involves heating the oxindole with the amine, often in the presence of a base like potassium carbonate, to facilitate the displacement of the chloride ion. This method has been used to synthesize a range of biphenyl-derived 5-substituted-indolin-2-one derivatives.

The synthesis of the 6-chloro-5-(2-chloroethyl)oxindole precursor itself is a critical process. One route involves the Friedel-Crafts acylation of 6-chlorooxindole (B1630528) with chloroacetyl chloride to give 5-(chloroacetyl)-6-chlorooxindole. The subsequent reduction of the carbonyl group is achieved using a reducing system such as trifluoroacetic acid and triethylsilane to furnish the desired 5-(2-chloroethyl) side chain. google.com An improved, one-pot process for this transformation has also been developed to avoid the isolation of potentially hazardous intermediates. researchgate.net

Below is a table summarizing the derivatization of the oxindole core with various cyclic amines.

| Starting Material | Reagent (Cyclic Amine) | Base | Product | Yield (%) | Reference |

| 6-chloro-5-(2-chloroethyl)indolin-2-one | Morpholine | K₂CO₃ | 6-chloro-5-(2-morpholinoethyl)indolin-2-one | 65-70 | |

| 6-chloro-5-(2-chloroethyl)indolin-2-one | Piperidine | K₂CO₃ | 6-chloro-5-(2-(piperidin-1-yl)ethyl)indolin-2-one | 65-70 | |

| 6-chloro-5-(2-chloroethyl)indolin-2-one | Pyrrolidine | K₂CO₃ | 6-chloro-5-(2-(pyrrolidin-1-yl)ethyl)indolin-2-one | 65-70 | |

| 6-chloro-5-(2-chloroethyl)indolin-2-one | 4-Methylpiperazine | K₂CO₃ | 6-chloro-5-(2-(4-methylpiperazin-1-yl)ethyl)indolin-2-one | 65-70 |

Table generated from data in Meti, G. Y., et al. (2016).

Introduction of 2-Chloroethyl Substituents onto Dihydroindole Scaffolds

The introduction of a 2-chloroethyl group onto a pre-existing dihydroindole or related scaffold is a key synthetic maneuver. This is typically accomplished through a two-step sequence involving Friedel-Crafts acylation followed by reduction.

The Friedel-Crafts acylation of an activated aromatic ring, such as an N-acylindoline, with chloroacetyl chloride introduces a chloroacetyl moiety (-COCH₂Cl). nih.gov This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). researchgate.netorganic-chemistry.org For the indoline scaffold, N-protection is generally required to prevent side reactions at the nitrogen atom and to direct the acylation to the desired C-5 position.

Once the 5-chloroacetyl group is installed, the carbonyl function must be reduced. This can be achieved in two ways to arrive at the chloroethyl group. The first involves reducing the ketone to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄), followed by conversion of the alcohol to a chloride using an agent like thionyl chloride (SOCl₂). The second, more direct route involves a Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction to convert the carbonyl directly to a methylene group (-CH₂-). However, a particularly effective method for reducing the keto group in the presence of other sensitive functionalities, as seen in the synthesis of 6-chloro-5-(2-chloroethyl)oxindole, is the use of triethylsilane in trifluoroacetic acid. google.com This ionic hydrogenation method selectively reduces the ketone to a methylene group, providing the desired ethyl side chain which is already chlorinated from the acylating agent.

Reduction-Based Synthetic Pathways to 2,3-Dihydroindoles from Indoles or Oxindoles

The reduction of the C2-C3 double bond in indoles or the carbonyl group in oxindoles represents a direct and common approach for the synthesis of 2,3-dihydroindoles. The choice of reducing agent and reaction conditions is crucial for achieving high yields and selectivity.

A prevalent method for the synthesis of 2,3-dihydroindoles is the direct reduction of the corresponding indole precursors. mdpi.comnih.gov This transformation is often challenging due to the aromatic stability of the indole ring. nih.gov However, the presence of acceptor groups on the indole ring can facilitate this reduction. mdpi.comnih.gov Catalytic hydrogenation is a widely used technique, employing catalysts such as Platinum on carbon (Pt/C) in the presence of an acid like p-toluenesulfonic acid in an aqueous medium. nih.gov This method is noted for its environmental friendliness. nih.gov Other effective reagents include triethylsilane in combination with trifluoroacetic acid. nih.gov

The reduction of oxindoles provides an alternative route to 2,3-dihydroindole derivatives. A synthetic strategy to obtain new 2,3-dihydroindole derivatives from corresponding polyfunctional 2-oxindoles has been proposed, utilizing various boron hydrides. mdpi.comnih.gov For instance, BH3 generated in situ from sodium borohydride and iodine in dry tetrahydrofuran (B95107) can be used for the reduction. nih.gov This method can lead to the formation of 2,3-dihydromelatonin (B1249714) from 3-monosubstituted oxindoles, although it may be accompanied by partial aromatization of the indole ring. nih.gov The chemoselective reduction of a nitrile group in the presence of an amide function within the oxindole structure has also been demonstrated. mdpi.comnih.gov

Below is a table summarizing various reduction methods for the synthesis of 2,3-dihydroindoles.

| Precursor | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) |

| Substituted Indoles | Pt/C, p-toluenesulfonic acid | Water | Room Temperature, Moderate H2 pressure | Corresponding Indolines | Excellent |

| N-(tert-butoxycarbonyl)indoles | Polymethylhydrosiloxane (PMHS), Pd(II) catalyst | Not specified | Room Temperature | N-(tert-butoxycarbonyl)indolines | Good |

| Indoles | Pinacolborane (HBpin), Lanthanide/B(C6F5)3 | Not specified | Not specified | Corresponding Nitrogen-containing compounds | Good |

| (Indolin-3-yl)acetonitriles | NaBH4, I2 (in situ BH3) | Dry Tetrahydrofuran | Reflux | 2,3-Dihydromelatonin derivatives | Not specified |

| Polyfunctional 2-oxindoles | Boron hydrides | Not specified | Not specified | 2,3-Dihydroindole derivatives | Not specified |

Alkylation Reactions in 2,3-Dihydroindole Synthesis

Alkylation reactions are fundamental in modifying the 2,3-dihydroindole scaffold at either the nitrogen atom or the carbon framework, leading to a diverse range of analogues.

N-alkylation of the indoline ring is a common strategy to introduce various substituents. To avoid undesired N-alkylation during other modifications, protecting groups such as the Boc (tert-butyloxycarbonyl) group are often employed. nih.gov The N-alkylation of indolines can be achieved using various alkyl halides in the presence of a base. nih.gov For instance, the indole NH group of a functionalized indoline can be efficiently protected by reacting with methyl iodide (CH3I). nih.gov

C-alkylation, particularly at the C2 or C3 position, allows for the introduction of carbon-based functional groups. An acid-promoted regioselective C2-alkylation of unprotected indoles using unactivated alkenes has been reported, with catalytic amounts of hydroiodic acid (HI) serving as the promoter. nih.gov This method features excellent atom-economy and regioselectivity, affording C2-branched alkylation products. nih.gov Alkylation at the C3 position of (2-oxoindolin-3-yl)acetonitriles has also been demonstrated using various alkylating agents in the presence of sodium hydride. nih.govmdpi.com

The following table provides examples of alkylation reactions in the synthesis of 2,3-dihydroindole derivatives.

| Substrate | Alkylating Agent | Reagent/Catalyst | Position of Alkylation | Product | Yield (%) |

| 3-Methylindole | 1,1-Disubstituted alkenes | HI (catalytic) | C2 | 2-Branched alkylated indole | Good to Excellent |

| (2-Oxoindolin-3-yl)acetonitriles | Various alkyl halides | Sodium Hydride | C3 | 3-Alkylated (2-oxoindolin-3-yl)acetonitriles | 15-90 |

| Functionalized Indoline | CH3I | Not specified | N1 | N-Methylindoline | Almost quantitative |

Mannich Condensation Strategies for 2,3-Dihydroindole Derivatives

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons and is a valuable strategy for the synthesis of various indole derivatives. This reaction typically involves the condensation of a compound containing an active hydrogen atom with an aldehyde (often formaldehyde) and a secondary amine. researchgate.net

In the context of indole chemistry, the Mannich reaction is frequently employed to introduce an aminomethyl group at the C3 position of the indole nucleus. researchgate.net While the direct Mannich reaction on a pre-formed 2,3-dihydroindole is less common, the strategy can be applied to an indole precursor which is subsequently reduced to the corresponding indoline. Alternatively, Mannich bases of indoles can serve as intermediates for further transformations leading to 2,3-dihydroindole analogues. The synthesis of Mannich bases from indole derivatives has been achieved using both conventional heating and microwave-assisted methods, with the latter often providing higher yields and purity in shorter reaction times. researchgate.net

A variety of secondary amines can be used in the Mannich reaction with indole, including N-methyl-N-phenyl amine, morpholine, and pyrrolidine, leading to a diverse range of 3-substituted indole derivatives. researchgate.net

Green Chemistry Principles in 2,3-Dihydroindole Synthesis

The application of green chemistry principles to the synthesis of 2,3-dihydroindoles is crucial for developing environmentally benign and sustainable processes. Key aspects include the use of safer solvents, energy-efficient reaction conditions, and atom-economical methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique in green chemistry, often leading to shorter reaction times, higher yields, and reduced side product formation. nih.govtandfonline.com Several indole synthesis methods, including the Bischler, Fischer, and Madelung reactions, have been adapted to microwave conditions. nih.gov Solvent-free reactions, where the reactants themselves act as the reaction medium, represent another important green chemistry approach. organic-chemistry.orgsciforum.net A microwave-assisted, solvent-free Bischler indole synthesis has been developed, offering an environmentally friendly route to 2-arylindoles. organic-chemistry.orgsciforum.net

The use of water as a solvent is highly desirable from a green chemistry perspective. An environmentally benign procedure for the hydrogenation of unprotected indoles to indolines has been developed using water as the solvent with a Pt/C catalyst. nih.gov Furthermore, a green one-pot multicomponent reaction for the synthesis of 3-indole derivatives has been developed using ethanol (B145695) as the solvent at room temperature. researchgate.net

The following table highlights some green chemistry approaches in indole and indoline synthesis.

| Reaction/Method | Green Principle | Details |

| Bischler Indole Synthesis | Solvent-free, Microwave-assisted | Solid-state reaction of anilines and phenacyl bromides followed by microwave irradiation. organic-chemistry.orgsciforum.net |

| Hydrogenation of Indoles | Use of water as a solvent | Pt/C catalyzed hydrogenation in water with p-toluenesulfonic acid. nih.gov |

| Multicomponent Indole Synthesis | Use of benign solvent, Mild conditions | l-proline-catalyzed condensation in ethanol at room temperature. researchgate.net |

| Mannich Reaction | Microwave-assisted | Synthesis of 3-substituted indole derivatives with higher yields and shorter reaction times. researchgate.net |

Industrial Scale Synthetic Approaches for 2,3-Dihydroindole Intermediates

The transition from laboratory-scale synthesis to industrial production of 2,3-dihydroindole intermediates requires careful consideration of factors such as cost-effectiveness, scalability, safety, and process efficiency.

One example of a large-scale indole synthesis is the manufacturing of 5-hydroxy-2-methyl-1H-indole, which can serve as a precursor for various derivatives. researchgate.net The Nenitzescu indole synthesis is a key transformation that has been successfully scaled up for the production of multi-kilogram quantities of this intermediate. researchgate.net Optimization of reaction conditions is crucial for achieving high yields and purity on a large scale. researchgate.net

The development of automated and accelerated synthesis platforms on a nano-scale can provide valuable data for rapid optimization and scalability. nih.gov By screening a large number of building blocks and reaction conditions in a miniaturized fashion, the most efficient pathways can be identified and then scaled up to the millimole or larger scale. nih.gov This approach allows for the efficient exploration of chemical space and can significantly reduce the time and resources required for process development. nih.gov

Furthermore, continuous flow microreactor systems are being explored for the synthesis of indoles, offering advantages in terms of process control, safety, and throughput compared to traditional batch processes. rsc.org These systems can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

Structure Activity Relationship Sar Studies of 1h Indole, 5 2 Chloroethyl 2,3 Dihydro and Analogues

Influence of the 2-Chloroethyl Moiety on Biological Activity Profiles

The presence of a 2-chloroethyl group at the C-5 position of the 2,3-dihydroindole ring is a critical determinant of its biological activity, strongly suggesting a mechanism of action involving DNA alkylation. The bis(2-chloroethyl)amine (B1207034) moiety is a well-known feature of nitrogen mustards, a class of cytotoxic agents used in cancer chemotherapy. ijrpc.comnih.gov This group's biological effect is not due to the intact molecule but rather its ability to form a highly reactive aziridinium (B1262131) cation through an intramolecular cyclization, where the nitrogen atom displaces the chloride. nih.govresearchgate.net

This electrophilic aziridinium ion is a potent alkylating agent, capable of forming covalent bonds with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine (B1146940) bases in DNA. nih.gov Bifunctional alkylating agents, those with two such chloroethyl groups, can lead to the formation of interstrand cross-links in DNA, which are particularly cytotoxic as they prevent DNA replication and transcription, ultimately leading to apoptosis. researchgate.netnih.gov While 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- is a monofunctional alkylating agent, it can still induce significant DNA damage. The formation of mono-adducts can lead to DNA strand breaks and mutations if not repaired. nih.gov The cytotoxic effects of such compounds are, therefore, directly linked to this reactive moiety. ijrpc.com

The indole (B1671886) or dihydroindole scaffold serves as a carrier for this reactive "warhead," influencing its delivery, metabolic stability, and interaction with the target. The lipophilicity and electronic properties of the ring system can affect the compound's ability to cross cell membranes and reach the DNA in the nucleus.

Positional Substitution Effects on the 2,3-Dihydroindole Ring System, Particularly at C-5 and C-6

The substitution pattern on the aromatic ring of the 2,3-dihydroindole scaffold plays a pivotal role in modulating the biological activity of the molecule. The electronic and steric properties of substituents at positions C-5 and C-6 can significantly influence the reactivity of the molecule and its interaction with biological targets.

Research on various indole and indoline (B122111) derivatives has demonstrated that the location of substituents has a marked influence on their anticancer and antiviral activities. For instance, in a series of HCV inhibitors based on the indoline scaffold, the position of alkyl groups on the aromatic ring was found to markedly influence anti-HCV activity. nih.gov

In the context of cytotoxic agents, substitution at the C-5 position appears to be particularly favorable for activity. Studies on seco-duocarmycin analogs, which are potent DNA alkylating agents, have highlighted the importance of C-5 substitution on the indole ring for their cytotoxic activity. nih.gov For example, C-5 hydroxy and C-5-methylsulfonyloxy derivatives of seco-CI (seco-cyclopropylindole) compounds have demonstrated significant cytotoxic activity against various human cancer cell lines. nih.gov

The following table illustrates the importance of C-5 substitution in a series of indole-based cytotoxic agents.

| Compound | C-5 Substituent | Cell Line | IC50 (µM) |

| Analog 1 | -OH | COLO 205 | 0.374 |

| Analog 2 | -OSO2CH3 | SK-MEL-2 | 0.419 |

| Analog 3 | -OSO2NH2 | JEG-3 | 0.182 |

| Data derived from studies on seco-duocarmycin analogs. nih.gov |

This data suggests that the C-5 position is a key site for modification to enhance cytotoxic activity.

Modifications at the Nitrogen Atom (N-Substitution) and their Pharmacological Impact

The nitrogen atom of the 2,3-dihydroindole ring is another key site for chemical modification that can significantly impact the pharmacological profile of the resulting analogues. N-substitution can alter the molecule's polarity, lipophilicity, and metabolic stability, as well as its ability to form hydrogen bonds, all of which can influence its biological activity.

In the development of novel HCV inhibitors, the introduction of an acyl group on the nitrogen of a thiourea (B124793) moiety attached to the indoline nitrogen was found to enhance inhibitory activity. nih.gov This highlights the importance of the nature of the substituent on the nitrogen atom.

For anticancer agents, N-alkylation of indole derivatives has been shown to yield compounds with potent antiproliferative activities. nih.gov The introduction of different alkyl or aryl groups on the nitrogen can modulate the compound's interaction with its biological target. For example, in a series of indole-based tyrphostin derivatives, N-alkylindole-substituted compounds showed significant tumor cell proliferation inhibition. nih.gov

The table below shows the effect of N-substitution on the anticancer activity of some indole-based compounds.

| Compound | N-Substituent | Cell Line | IC50 (µM) |

| Tyrphostin Analog 1 | -CH3 | HCT-116 | < 1 |

| Tyrphostin Analog 2 | -CH2CH3 | HCT-116 | < 1 |

| HCV Inhibitor Analog 3 | -C(O)CH3 | HCV replicon | 0.51 |

| Data derived from studies on indole-based tyrphostins and HCV inhibitors. nih.govnih.gov |

These findings underscore the significant role of N-substitution in fine-tuning the pharmacological properties of 2,3-dihydroindole-based compounds.

Impact of Halogen Substituents on Activity (e.g., Chlorine vs. Bromine)

Halogen substituents are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. In the context of 2,3-dihydroindole analogues, the type of halogen and its position on the aromatic ring can have a profound impact on biological activity. Halogens can influence a molecule's lipophilicity, electronic character, and ability to form halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site. acs.org

Generally, as we move down the halogen group from chlorine to bromine to iodine, the polarizability and size of the atom increase, while its electronegativity decreases. acs.org This can lead to stronger halogen bonds and increased van der Waals interactions, which may enhance binding affinity to a biological target. acs.org Studies have shown that in some classes of enzyme inhibitors, replacing a chlorine atom with a bromine or iodine atom can lead to a significant increase in potency. acs.org

While direct SAR studies comparing chlorine versus bromine on the 5-(2-chloroethyl)-2,3-dihydroindole scaffold are limited, research on other heterocyclic systems provides valuable insights. For instance, in a study on the bromination of substituted indoles, the reactivity was found to be influenced by the nature of the substituent on the ring. researchgate.net In another context, the germicidal activity of halogens was compared, showing differences in their effectiveness. nih.gov

The following table provides a hypothetical illustration based on general principles of how changing the halogen substituent might affect activity.

| Compound | Halogen at C-6 | Target | Relative Potency |

| Analog A | -Cl | Kinase X | 1 |

| Analog B | -Br | Kinase X | 1.5 - 2 |

| This table is illustrative and based on general principles of halogen substitution in drug design. |

The choice of halogen substituent is therefore a critical consideration in the design of bioactive 2,3-dihydroindole analogues.

Rational Design Principles for Enhanced Bioactivity in 2,3-Dihydroindole Scaffolds

The rational design of more potent and selective 2,3-dihydroindole-based therapeutic agents relies on a deep understanding of the SAR principles discussed in the preceding sections. The goal is to optimize the molecule's interaction with its biological target while minimizing off-target effects and improving its pharmacokinetic profile.

One key strategy is the application of bioisosterism , which involves replacing a functional group with another that has similar physicochemical properties, to enhance the desired biological activity or reduce toxicity. drughunter.comdrugdesign.org For example, a carboxylic acid group could be replaced with a tetrazole to improve metabolic stability and cell permeability. drughunter.com In the context of 2,3-dihydroindoles, bioisosteric replacements could be considered for the substituents on the aromatic ring or the nitrogen atom to fine-tune the molecule's properties.

Another important principle is structure-based drug design , which utilizes the three-dimensional structure of the target protein to design molecules that bind with high affinity and selectivity. nih.gov If the target of 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- is known, computational methods such as molecular docking can be used to predict the binding mode of different analogues and guide the design of new compounds with improved interactions. nih.gov

Fragment-based drug design is another powerful approach where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. nih.gov This can be particularly useful for exploring the binding pockets of the target and identifying key interactions.

The key principles for enhancing the bioactivity of 2,3-dihydroindole scaffolds can be summarized as follows:

Optimization of the Alkylating Moiety: While the 2-chloroethyl group provides the cytotoxic activity, its reactivity could be modulated through electronic effects of the substituents on the dihydroindole ring.

N-Substitution for Pharmacokinetic Tuning: Modification of the nitrogen atom can be used to improve solubility, metabolic stability, and cell permeability.

Halogen Substitution for Enhanced Binding: The use of different halogens can be explored to take advantage of halogen bonding and other non-covalent interactions to increase target affinity.

By applying these rational design principles, it is possible to develop novel 2,3-dihydroindole analogues with enhanced therapeutic potential.

Preclinical and in Vitro Biological Activity of 1h Indole, 5 2 Chloroethyl 2,3 Dihydro and Derivatives

Anticancer and Anti-proliferative Potency

The anticancer potential of indole (B1671886) derivatives has been a subject of intense investigation, with many compounds demonstrating significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. nih.govnih.gov

In Vitro Cytotoxicity Assays against Diverse Cancer Cell Lines (e.g., HeLa, MCF-7, A549, DU145, SMMC-7721, MDA-MB-435)

Numerous studies have documented the cytotoxic effects of indole derivatives against a broad spectrum of cancer cell lines. For instance, novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives have been evaluated for their in vitro cytotoxicity on human cervical cancer cells (HeLa). nih.gov Specifically, 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole and 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole displayed significant cytotoxic activity against HeLa cells with IC50 values of 22.4 μM and 19.4 μM, respectively. nih.gov Another study reported that among a series of newly synthesized indole derivatives, compound 1c was the most active against HeLa (cervical), MCF-7 (breast), and HepG2 (liver) cancer cell lines, with LC50 values of 0.50 μm, 0.55 μm, and 0.9 μm, respectively. frontiersin.org

In the context of lung cancer, novel substituted phenyl-(3-methyl-1H-indol-2-yl)-prop-2-en-1-one (indolyl-chalcone) derivatives have been synthesized and evaluated for their anticancer activities against the human lung cancer cell line A549. nih.gov Similarly, certain indole-sulfonamide derivatives have shown weak to moderate cytotoxic effects against A549 cells. nih.gov Furthermore, a novel benzimidazole (B57391) derivative exhibited significant antiproliferative activities against A549 and other cancer cell lines. nih.gov

The androgen-independent prostate cancer cell line DU145 has also been a target for indole-based compounds. nih.govresearchgate.netnih.gov Studies on various chemotherapeutic agents have established baseline IC50 values and explored combination therapies to enhance cytotoxicity. nih.govnih.gov

Research on breast cancer cell lines, such as MCF-7 and MDA-MB-435, has also shown the promise of indole derivatives. The growth of MCF-7 cells has been shown to be suppressed by indole-3-carbinol (B1674136) and its derivatives. nih.gov The effects of 1,3,5-trisubstituted indole derivatives on the cell growth of MCF-7 human breast cancer cells have also been reported. nih.gov For the MDA-MB-435 cell line, IC50 values have been determined for various compounds in cell-based histone deacetylase assays. researchgate.net

| Compound/Derivative | Cell Line | IC50/LC50 Value | Reference |

|---|---|---|---|

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | HeLa | 22.4 μM | nih.gov |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | HeLa | 19.4 μM | nih.gov |

| Indole derivative 1c | HeLa | 0.50 μm (LC50) | frontiersin.org |

| Indole derivative 1c | MCF-7 | 0.55 μm (LC50) | frontiersin.org |

| Indole-based 1,3,4-oxadiazole (B1194373) (2e) | A549 | 9.62 ± 1.14 μM | mdpi.comnih.gov |

| Indole-based 1,3,4-oxadiazole (2e) | HCT116 | 6.43 ± 0.72 μM | mdpi.comnih.gov |

Growth Inhibition Studies (GI%)

While specific GI% data for 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- is not available, studies on related compounds provide insights into the anti-proliferative potential of this class. For instance, a series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been shown to have significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM. nih.gov This indicates a potent inhibitory effect on the growth of cancer cells.

Effects on Cellular Growth and Viability in Cultured Systems

Indole derivatives have been shown to modulate cellular growth and viability through various mechanisms. Studies on 1,3,5-trisubstituted indole derivatives demonstrated a dose-dependent inhibition of proliferation in MCF-7 breast carcinoma cells. nih.gov The effects of indole and its metabolite, indoxyl sulfate, on the viability and proliferation of HT-29 Glc−/+ cells have also been investigated, revealing dual effects depending on the concentration. researchgate.net Furthermore, indole-3-carbinol has been found to suppress the growth of MCF-7 and T47D breast cancer cells, partly by inducing apoptosis. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal)

The indole scaffold is also a key feature in compounds exhibiting antimicrobial properties. nih.govnih.govnih.govnih.govmdpi.com Derivatives of 1H-indole have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Spectrum of Activity against Gram-positive and Gram-negative Bacterial Strains

Research has demonstrated that certain indole derivatives possess a broad spectrum of antibacterial activity. For example, novel indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown activity against both Gram-positive (Staphylococcus aureus, MRSA, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with MIC values ranging from 3.125 to 50 µg/mL. nih.gov Specifically, some indole-triazole derivatives showed excellent activity against MRSA, surpassing the efficacy of ciprofloxacin. nih.gov

Another study focused on chloroindoles, including 4-chloroindole (B13527) and 5-chloroindole, which demonstrated antibacterial and antibiofilm activities against uropathogenic Escherichia coli (UPEC). nih.gov These compounds were found to have MICs of 75 μg/ml and effectively inhibited biofilm formation. nih.gov The synthesis of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) derivatives has also been explored for their potential antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. researchgate.net

| Compound/Derivative | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis | 3.125-50 µg/mL | nih.gov |

| 4-chloroindole, 5-chloroindole | Uropathogenic E. coli (UPEC) | 75 μg/ml | nih.gov |

Antifungal Efficacy against Specific Fungal Species

In addition to antibacterial effects, indole derivatives have shown promise as antifungal agents. nih.govnih.govresearchgate.net A series of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives were screened for their antifungal activity against Aspergillus niger and Candida albicans. researchgate.net Furthermore, novel indole derivatives containing a 1,3,4-thiadiazole moiety have been synthesized and tested against 14 plant pathogenic fungal pathogens, with some compounds showing high bioactivity against Botrytis cinerea. nih.gov

Indole-triazole hybrids have also been investigated, with some compounds exhibiting potent antifungal activity against Candida albicans and Candida tropicalis. nih.govnih.gov One particular derivative, 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole, showed a very effective MIC value of 2 µg/mL against Candida albicans. nih.gov

| Compound/Derivative | Fungal Species | MIC/EC50 Value | Reference |

|---|---|---|---|

| 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole | Candida albicans | 2 µg/mL (MIC) | nih.gov |

| Indole derivative Z2 (containing 1,3,4-thiadiazole) | Botrytis cinerea | 2.7 μg/mL (EC50) | nih.gov |

Antioxidant Activity

No studies reporting the direct antioxidant activity of 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- were identified in the reviewed scientific literature. While various indole derivatives have been investigated for their antioxidant properties, specific data for this compound is not available. mdpi.comnih.govmdpi.comresearchgate.net

Neuroprotective Potential

There is currently no available research on the neuroprotective potential of 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro-. Studies on other indole-containing molecules have shown neuroprotective effects in various models, but this specific compound has not been evaluated in this context. nih.govnih.govsemanticscholar.orgmdpi.commdpi.com

Genotoxicity Studies

Direct genotoxicity studies on 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- have not been reported. However, research has been conducted on closely related derivatives, such as 6-chloro-5-(2-chloroethyl)-3-(alkyl/aryl-2-ylidene)indolin-2-ones. nih.gov

In a study investigating a series of these derivatives, several compounds were evaluated for their genotoxic potential. nih.gov The genotoxicity of these related compounds was assessed, providing some insight into the potential properties of this class of molecules. While indole compounds can exhibit genotoxicity, the effects are highly dependent on the specific molecular structure. nih.gov

Table 1: Genotoxicity Data for Selected 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-one Derivatives

| Compound | Growth Inhibitory (%) Effect (at 10⁻⁵ M) | Genotoxicity Findings |

| 3a | 1.22 - 76.30% | Further analyzed for genotoxicity |

| 3b | 2.85 - 76.03% | Further analyzed for genotoxicity |

| 3e | 10.98 - 82.05% | Further analyzed for genotoxicity |

Data extracted from a study on related derivatives, not on 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- itself. nih.gov

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound. For 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro-, ¹H-NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH2-) protons of the dihydro-indole ring, the protons of the chloroethyl side chain, and the amine (NH) proton.

¹³C-NMR spectroscopy would complement the ¹H-NMR data by identifying the number of chemically non-equivalent carbon atoms and their environments (aromatic, aliphatic, etc.). Specific chemical shifts would confirm the presence of the indoline (B122111) core and the chloroethyl substituent.

No specific, experimentally determined NMR data for 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- was found in the searched sources.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The mass spectrum for 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental formula (C₁₀H₁₂ClN). The fragmentation pattern would likely involve the loss of the chloroethyl side chain or cleavage of the indoline ring, providing further structural confirmation.

No specific mass spectrometry data for 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- was found in the searched sources.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the secondary amine of the indoline ring, C-H stretching for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and a C-Cl stretching band for the chloroethyl group.

No specific infrared spectroscopy data for 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- was found in the searched sources.

Elemental Analysis (CHN Analysis)

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a compound. For a pure sample of 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- (C₁₀H₁₂ClN), the theoretical percentages of each element can be calculated. Experimental results from CHN analysis would be compared to these theoretical values to confirm the compound's purity and empirical formula.

No specific elemental analysis data for 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- was found in the searched sources.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- could be grown, this method would provide definitive information about its molecular geometry, bond lengths, and bond angles, confirming the connectivity and stereochemistry of the molecule.

No specific X-ray crystallography data for 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- was found in the searched sources.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations to Predict Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein or enzyme. This method is instrumental in drug discovery for understanding how a ligand might interact with a biological target at the atomic level. nih.govnih.govresearchgate.netfrontiersin.org For indole (B1671886) and indoline (B122111) derivatives, docking studies have been widely applied to elucidate their binding modes within the active sites of various enzymes and receptors, helping to explain their biological activities. nih.govresearchgate.netfrontiersin.org

These investigations provide critical information on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of this interaction. frontiersin.org However, a review of the scientific literature indicates that specific molecular docking studies for 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- against particular protein targets have not been reported. Therefore, quantitative data on its binding modes and affinities remain undetermined.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Note: Specific molecular docking data for 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- is not available in the reviewed scientific literature. |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.net DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. For indole derivatives, DFT studies have been used to understand their structural characteristics and electronic behavior. researchgate.netnih.govresearchgate.net

Analysis of the electronic structure provides insights into the molecule's stability, reactivity, and spectroscopic properties. While DFT is a common method for characterizing indole-related compounds, specific published reports detailing the comprehensive electronic structure analysis of 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- are not found in the available literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Values)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgsapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy level relates to its ability to accept electrons (electrophilicity). mdpi.comwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. wuxiapptec.com Although FMO analysis is a powerful predictive tool, specific calculated HOMO and LUMO energy values for 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- are not documented in the reviewed scientific literature.

| Parameter | Energy Value (eV) |

| HOMO | Data Not Available |

| LUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

| Note: Specific FMO analysis data for 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- is not available in the reviewed scientific literature. |

Global Reactivity Descriptors and Electrostatic Potential Surface (MESP) Analysis

The Molecular Electrostatic Potential Surface (MESP) is a visual tool used to understand the charge distribution within a molecule. mdpi.comrsc.org It maps the electrostatic potential onto the electron density surface, using color-coding to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. mdpi.comnih.gov This allows for the prediction of sites for electrophilic and nucleophilic attack. mdpi.com Despite the utility of these methods, specific MESP maps and calculated global reactivity descriptors for 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- have not been published.

| Descriptor | Value |

| Chemical Hardness (η) | Data Not Available |

| Electronegativity (χ) | Data Not Available |

| Electrophilicity Index (ω) | Data Not Available |

| Chemical Potential (μ) | Data Not Available |

| Note: Specific global reactivity descriptor data for 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- is not available in the reviewed scientific literature. |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME prediction is a critical component of the early stages of drug discovery, used to forecast the pharmacokinetic properties of a compound. nih.govnih.govpensoft.net These computational models assess parameters such as gastrointestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential toxicity. researchgate.netmdpi.com Predicting ADME properties helps to identify candidates with favorable drug-like characteristics and eliminate those with poor pharmacokinetic profiles, thereby saving time and resources. nih.gov For many indole derivatives, ADME properties have been computationally evaluated to assess their potential as therapeutic agents. nih.govpensoft.netresearchgate.net However, a specific in silico ADME profile for 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- is not available in the current body of scientific literature.

| ADME Property | Predicted Value/Outcome |

| Gastrointestinal Absorption | Data Not Available |

| Blood-Brain Barrier (BBB) Penetration | Data Not Available |

| CYP450 Inhibition | Data Not Available |

| Lipinski's Rule of Five | Data Not Available |

| Note: Specific in silico ADME prediction data for 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- is not available in the reviewed scientific literature. |

Future Research Directions and Potential Implications

Design and Synthesis of Novel 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- Analogues with Improved Biological Profiles

Future synthetic efforts will likely focus on creating a library of analogues to establish a comprehensive structure-activity relationship (SAR). The goal is to modulate the compound's reactivity, selectivity, and pharmacokinetic properties to enhance its therapeutic index. Synthetic strategies for 2,3-dihydroindoles often involve the reduction of corresponding indole (B1671886) precursors. nih.govnih.gov

Key areas for modification include:

Modification of the Chloroethyl Group: Replacing the chlorine with other halogens (fluorine, bromine, iodine) can alter the alkylating activity. Converting the chloroethyl group to other reactive functionalities, such as mesylates, tosylates, or epoxides, could also fine-tune its reactivity and targeting.

Substitution on the Indoline (B122111) Ring: Introducing various substituents (e.g., methoxy, nitro, amino, cyano groups) at positions 4, 6, and 7 of the indoline ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule. Recent advances in copper-catalyzed C5–H alkylation of indoles offer precise tools for such modifications. scienmag.comnews-medical.net

Substitution on the Pyrrole (B145914) Nitrogen (N-1): Alkylation or acylation at the N-1 position can impact the compound's solubility, membrane permeability, and interaction with target proteins. Studies on other indoline derivatives have shown that the nature of the N-1 substituent markedly influences biological activity. nih.gov

Stereochemistry: If chiral centers are introduced, the synthesis of stereoisomers will be crucial, as different enantiomers or diastereomers often exhibit distinct biological activities and toxicities.

These synthetic explorations can be guided by creating diverse molecular libraries based on the core scaffold. researchgate.net

Table 1: Potential Analogue Design Strategies and Their Rationale

| Modification Site | Proposed Change | Scientific Rationale | Supporting Research Context |

| 5-(2-chloroethyl) side chain | Replace -Cl with -F, -Br, -I | To modulate alkylating reactivity and bond strength with target nucleophiles. | Halogen modifications are a standard medicinal chemistry strategy to fine-tune reactivity. |

| 5-(2-chloroethyl) side chain | Convert to an epoxide or vinyl sulfone | To introduce alternative electrophilic traps for covalent modification of targets. | Alternative reactive groups are explored to alter mechanism and selectivity. |

| Indoline Ring (Positions 4, 6, 7) | Introduce electron-donating groups (e.g., -OCH₃, -NH₂) | To increase electron density, potentially altering reactivity and target interaction. | Substituent effects are fundamental to SAR studies in heterocyclic chemistry. nih.govnih.gov |

| Indoline Ring (Positions 4, 6, 7) | Introduce electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) | To decrease electron density, influencing metabolic stability and target binding. | SAR studies on HCV inhibitors showed that ring substitution significantly impacts activity. nih.gov |

| Pyrrole Nitrogen (N-1) | Addition of various alkyl or aryl groups | To modify lipophilicity, solubility, and steric hindrance, affecting pharmacokinetics. | N-alkylation is a common method to produce diverse isatin (B1672199) and indoline derivatives. mdpi.com |

Exploration of Novel Molecular Targets and Signaling Pathways

The indole scaffold is known to interact with a wide array of biological targets, and the presence of an alkylating group further expands the possibilities. nih.govnih.gov Future research should aim to identify the specific molecular targets of 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- and its analogues.

Potential target classes for investigation include:

DNA and Associated Proteins: As a potential alkylating agent, the compound could target DNA, similar to classic nitrogen mustards. It may also interact with DNA-associated enzymes like topoisomerases or DNA repair proteins.

Tubulin: Many indole derivatives, including the vinca (B1221190) alkaloids, are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govnih.gov Analogues of the title compound could be screened for their effects on microtubule dynamics.

Protein Kinases: The indole nucleus is a core component of many kinase inhibitors, such as Sunitinib, which targets VEGFR and PDGFR. mdpi.com Screening against a panel of cancer-relevant kinases (e.g., EGFR, BRAF, CDKs) could reveal novel inhibitory activities. nih.gov

Enzymes with Active Site Cysteine or Histidine: The chloroethyl group can covalently bind to nucleophilic residues like cysteine or histidine in enzyme active sites, leading to irreversible inhibition. Enzymes like histone deacetylases (HDACs) or certain proteases could be potential targets.

Receptors: Dihydroindole derivatives have been synthesized and evaluated for their affinity to melatonin (B1676174) receptors, suggesting a potential role in neuropharmacology. nih.govnih.gov

Table 2: Potential Molecular Targets for 2,3-Dihydroindole Derivatives

| Target Class | Specific Example(s) | Rationale for Investigation | Relevant Research |

| Microtubules | α/β-Tubulin | Indole is a classic scaffold for tubulin inhibitors. nih.gov | Quinoline-indole hybrids have been developed as anti-tubulin agents. nih.gov |

| Protein Kinases | VEGFR, PDGFR, EGFR, BRAF | The indole core is present in numerous FDA-approved kinase inhibitors. mdpi.com | Indole derivatives have shown potent inhibition of mutant EGFR/BRAF pathways. |

| DNA-modifying Enzymes | Topoisomerase, DNA Gyrase | Alkylating agents often interfere with DNA replication and repair. | Indole derivatives have been studied as inhibitors of DNA gyrase. nih.gov |

| Other Enzymes | Histone Deacetylases (HDACs) | The indole scaffold can serve as a zinc-binding group in HDAC inhibitors. | Indole-based compounds are known HDAC inhibitors. nih.gov |

| Neurotransmitter Receptors | Melatonin Receptors (MT1/MT2) | The 2,3-dihydroindole structure is related to melatonin analogues. nih.gov | Synthetic 2,3-dihydroindoles show binding affinity for melatonin receptors. nih.gov |

Combination Studies with Existing Therapeutic Agents to Enhance Efficacy

To combat the complexity of diseases like cancer and overcome drug resistance, combination therapy is a cornerstone of modern medicine. Future studies should evaluate 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- or its optimized analogues in combination with established therapeutic agents. The choice of combination partners would depend on the identified mechanism of action.

If the compound is a DNA alkylating agent: It could be combined with PARP inhibitors, which block a key DNA repair pathway, leading to synthetic lethality in cancer cells.

If the compound is a tubulin inhibitor: Combining it with kinase inhibitors that block cell cycle progression at a different phase (e.g., CDK4/6 inhibitors) could induce a more profound and sustained cell cycle arrest.

If the compound inhibits a specific signaling pathway: It could be paired with drugs that target parallel or downstream pathways to prevent compensatory signaling and resistance. For instance, combining an EGFR inhibitor with a MEK inhibitor.

Another approach is the design of hybrid molecules that incorporate two distinct pharmacophores into a single chemical entity. benthamscience.com For example, a hybrid of the dihydroindole scaffold and a known kinase inhibitor could be synthesized to create a multi-targeted agent. mdpi.com

Development of Advanced Drug Delivery Systems for 2,3-Dihydroindole Derivatives

Many promising therapeutic compounds, particularly those with alkylating potential, face challenges related to poor solubility, instability, and off-target toxicity. Advanced drug delivery systems can mitigate these issues. nih.gov

Future research in this area could include:

Nanoparticle Formulations: Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric micelles, or solid lipid nanoparticles) can improve its solubility, protect it from premature degradation, and enable passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands. nih.govmdpi.com Graphene oxide has also been explored as a nanocarrier for indole delivery. kashanu.ac.ir

Prodrug Strategies: The chloroethyl group or other functionalities on the molecule could be temporarily masked with a promoiety, creating an inactive prodrug. nih.gov This prodrug would be designed to be cleaved and release the active compound only at the target site (e.g., in the reductive or acidic tumor microenvironment), thereby increasing specificity and reducing systemic toxicity. GSH-responsive prodrugs of indole-chalcones have been developed to overcome multidrug resistance. mdpi.com

Metal Complexes: Forming complexes with transition metals can improve the solubility and bioavailability of indole derivatives. mdpi.com

Integration of Advanced Computational Approaches for Lead Optimization and Mechanistic Insights

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery for accelerating the design-synthesize-test cycle. researchgate.net

These approaches can be applied to the study of 1H-Indole, 5-(2-chloroethyl)-2,3-dihydro- in several ways:

Molecular Docking: Once potential protein targets are identified, molecular docking can predict the binding mode and affinity of the compound and its analogues within the target's active site. thesciencein.orgnih.govderpharmachemica.comjocpr.com This provides crucial insights for designing modifications that enhance binding and selectivity. Docking studies have been used to explore the SAR of 2,3-diarylindoles as COX-2 inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the structural properties of a series of analogues with their biological activity, QSAR can predict the potency of unsynthesized compounds and identify key molecular descriptors (e.g., steric, electronic, hydrophobic) that govern activity. nih.govjocpr.comresearchgate.netmdpi.com

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features required for biological activity. A pharmacophore model can be used to screen virtual libraries for new, structurally diverse compounds with the potential to hit the same target. mdpi.com

ADME/Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of new analogues early in the design process, helping to prioritize compounds with favorable drug-like properties for synthesis. thesciencein.org

By integrating these computational methods, researchers can more rationally design novel analogues, prioritize synthetic targets, and gain a deeper understanding of the molecular mechanisms underlying the therapeutic potential of the 2,3-dihydroindole scaffold. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.